Molecular Weight & Lipophilic Ligand Efficiency Advantage vs. Substituted Indole Analogs
3-(1H-Indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide has a molecular weight of 269.3 g/mol and a calculated logP of approximately 1.29, with a topological polar surface area of 80.5 Ų, 5 hydrogen bond acceptors, and 2 hydrogen bond donors . In contrast, the closest substituted analogs such as 3-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide add a methoxy group (MW ≈ 299.3 g/mol, logP shift), while 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide adds a methyl substituent (MW ≈ 283.3 g/mol). The unsubstituted compound thus retains the lowest MW and highest fraction of sp³ character among this set, maximizing ligand efficiency (LE) and providing a clean baseline for fragment growth strategies [1].
| Evidence Dimension | Molecular weight and calculated logP |
|---|---|
| Target Compound Data | MW = 269.3 g/mol; clogP ≈ 1.29; TPSA = 80.5 Ų; HBA = 5; HBD = 2 |
| Comparator Or Baseline | 3-(5-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: MW ≈ 299.3 g/mol; 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: MW ≈ 283.3 g/mol |
| Quantified Difference | ΔMW = 14–30 g/mol lower for target compound; clogP difference ~0.3–0.7 log units lower |
| Conditions | Computed physicochemical properties from drug-likeness filters (Lipinski, Veber) using ChemDraw/DataWarrior or similar software; experimental logP not available. |
Why This Matters
Lower MW and lower logP correlate with improved aqueous solubility, passive permeability, and reduced promiscuity in early-stage screening, making the unsubstituted scaffold a superior choice for fragment-based drug discovery and hit-to-lead campaigns.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
